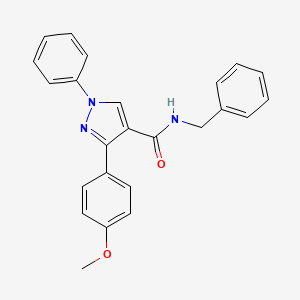

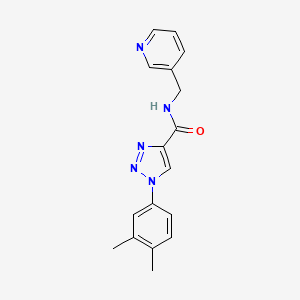

![molecular formula C22H17N3O3S B2739078 3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile CAS No. 1326908-40-0](/img/structure/B2739078.png)

3-{[3-(4-ethoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . This core is substituted with a 4-ethoxyphenyl group and a benzonitrile group. The presence of these functional groups could potentially impart interesting chemical and biological properties to the compound.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing nitrile group. The ethoxy group could potentially undergo reactions involving cleavage of the carbon-oxygen bond .Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives related to thieno[3,2-d]pyrimidine compounds, which share structural similarities with the compound . For example, research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds were designed to inhibit cyclooxygenase enzymes, offering insights into how modifications in thieno[3,2-d]pyrimidine derivatives could lead to significant biological activities.

Electrochromic Applications

A study on dithienylpyrroles-based electrochromic polymers highlighted the electrochromic properties of polymers synthesized from derivatives similar to our compound of interest (Su et al., 2017). These materials were explored for their use in high-contrast electrochromic devices, demonstrating the versatility of thieno[3,2-d]pyrimidine derivatives in material science and engineering applications.

Antimicrobial and Anti-inflammatory Agents

Thienopyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. A study reported the synthesis of new thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents, showing remarkable activity towards fungi, bacteria, and inflammation (Tolba et al., 2018). This research suggests that modifications to the thieno[3,2-d]pyrimidine core can lead to compounds with significant biological activities.

Antitumor Activity

Another area of interest is the exploration of thieno[3,2-d]pyrimidine derivatives for antitumor activity. Compounds synthesized from 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one showed potent anticancer activity against various human cancer cell lines, suggesting that these derivatives could serve as a basis for developing new antitumor agents (Hafez & El-Gazzar, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-[[3-(4-ethoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N3O3S/c1-2-28-18-8-6-17(7-9-18)25-21(26)20-19(10-11-29-20)24(22(25)27)14-16-5-3-4-15(12-16)13-23/h3-12,20H,2,14H2,1H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIXSSSZFJFHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC(=CC=C4)C#N)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)

![9-(Pyridin-2-yl)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B2738998.png)

![1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one](/img/structure/B2738999.png)

![1-(4-chlorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739008.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2739009.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2739013.png)

![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2739014.png)